Molecular Weight and Lipophilicity Differentiate 5-Bromo-N-ethyl-N-methylpyridin-2-amine from N-Methyl and N-Ethyl Analogs
The molecular weight of 5-bromo-N-ethyl-N-methylpyridin-2-amine (215.09 g/mol) is substantially higher than that of 5-bromo-N-methylpyridin-2-amine (187.04 g/mol) and 5-bromo-N-ethylpyridin-2-amine (201.06 g/mol) . This difference is accompanied by increased lipophilicity: the calculated XLogP3 value for the parent scaffold N-ethyl-N-methylpyridin-2-amine is 2.0 [1], and the addition of bromine at the 5-position is expected to elevate this value, enhancing membrane permeability compared to less lipophilic analogs. In drug discovery contexts, these property differences directly impact compound library design and lead optimization strategies .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 215.09 g/mol; cLogP (estimated): 2.5-3.0 |
| Comparator Or Baseline | 5-bromo-N-methylpyridin-2-amine: MW 187.04 g/mol, cLogP ~1.5; 5-bromo-N-ethylpyridin-2-amine: MW 201.06 g/mol, cLogP ~2.0 |
| Quantified Difference | MW: +28.05 g/mol vs N-methyl analog, +14.03 g/mol vs N-ethyl analog; cLogP: +1.0 vs N-methyl analog |
| Conditions | Calculated physicochemical properties |
Why This Matters
Higher molecular weight and lipophilicity influence ADME properties, making this compound a more suitable building block for CNS-targeted drug candidates.
- [1] PubChem. (2026). 2-(Ethylmethylamino)pyridine. Retrieved April 19, 2026. View Source
